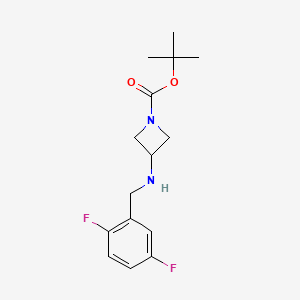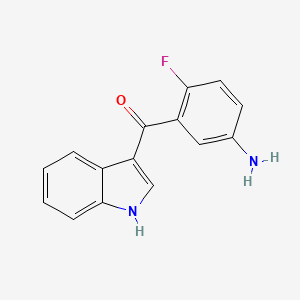
4-fluoro-3-(1H-indole-3-carbonyl)aniline
説明
“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a chemical compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of indole derivatives, such as “4-fluoro-3-(1H-indole-3-carbonyl)aniline”, has been a topic of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of “4-fluoro-3-(1H-indole-3-carbonyl)aniline” is represented by the InChI code 1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 .
Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules. This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
Physical And Chemical Properties Analysis
“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a powder that is stored at room temperature .
科学的研究の応用
Synthesis and Structural Studies
- The diasterospecific synthesis of compound derivatives, such as (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, from reactions involving 4-fluoro-3-(1H-indole-3-carbonyl)aniline demonstrates the compound's relevance in synthetic chemistry, especially in creating structurally complex molecules (Gummidi et al., 2019).
Development of New Synthetic Methods
- Research has shown the use of derivatives in oxidative diamination reactions, providing a fast method to synthesize N-aryl-3-(arylimino)-3H-indol-2-amine derivatives. This highlights the role of 4-fluoro-3-(1H-indole-3-carbonyl)aniline in facilitating new synthetic routes (Jiang et al., 2018).
Catalysis and Organic Synthesis
- The compound has been utilized in catalytic syntheses, like the formation of 2,3-disubstituted indoles, demonstrating its versatility in organic synthesis and potential in creating biologically active molecules (Turský et al., 2010).
Antimicrobial Activity Studies
- Studies have involved the synthesis of linezolid-like molecules and evaluation of their antimicrobial activities, indicating the role of 4-fluoro-3-(1H-indole-3-carbonyl)aniline in developing new antimicrobial agents (Başoğlu et al., 2012).
Intermediate in Drug Synthesis
- It serves as a key intermediate in the synthesis of pharmaceuticals, like fluvastatin, showcasing its importance in the drug development process (Ying-qi, 2010).
Nonlinear Optical Materials
- The compound has been studied for its potential in nonlinear optical materials, which are crucial in optical limiting applications and the development of new optical technologies (George et al., 2021).
QSAR Studies
- Quantitative structure–activity relationship (QSAR) studies involving its derivatives have been conducted to understand better the molecular features contributing to inhibitory activity, crucial in drug discovery (Caballero et al., 2011).
Environmental Impact and Biodegradation
- Research on the biodegradation of fluoroanilines by specific bacterial strains highlights the environmental impact and degradation pathways of compounds related to 4-fluoro-3-(1H-indole-3-carbonyl)aniline, contributing to environmental biotechnology (Amorim et al., 2013).
将来の方向性
特性
IUPAC Name |
(5-amino-2-fluorophenyl)-(1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWUUOGIZODHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=C(C=CC(=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(1H-indole-3-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



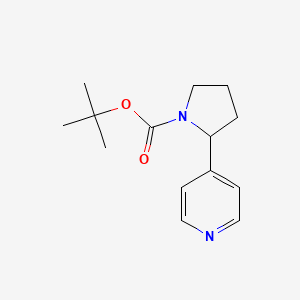
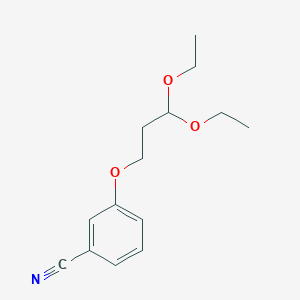
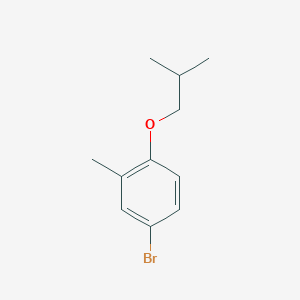
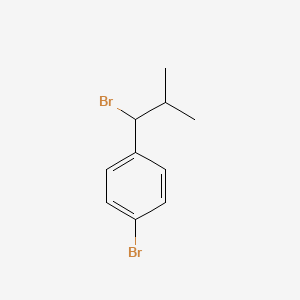
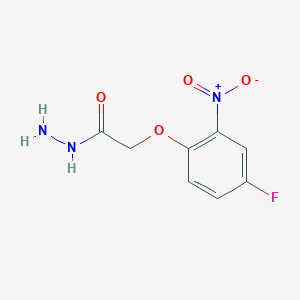
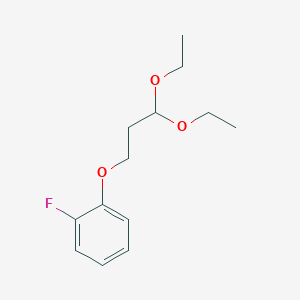
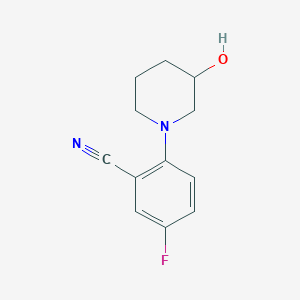
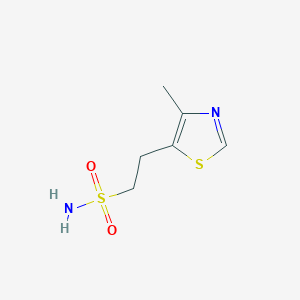
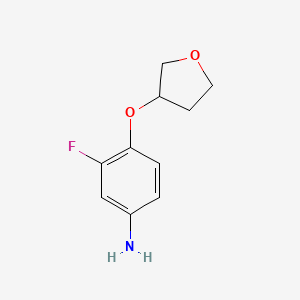
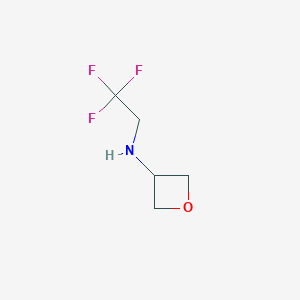
![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)
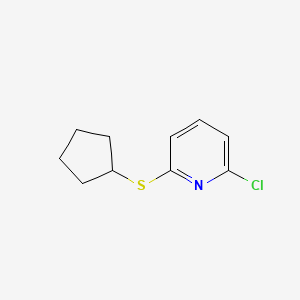
![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)
